molecular formula C9H9Cl2NO4S B2729960 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid CAS No. 1008704-29-7

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid

Cat. No.: B2729960
CAS No.: 1008704-29-7
M. Wt: 298.13
InChI Key: KWFPRFAPKAJBSU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO4S. It is characterized by the presence of a dichlorobenzene ring attached to a sulfonamide group, which is further connected to a propanoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with alanine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorobenzenesulfonamido)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    2-(3,4-Dichlorobenzenesulfonamido)butanoic acid: Contains a butanoic acid moiety, offering different chemical properties and reactivity.

Uniqueness

2-(3,4-Dichlorobenzenesulfonamido)propanoic acid is unique due to its specific combination of a dichlorobenzene ring, sulfonamide group, and propanoic acid moiety. This unique structure imparts distinct chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-5(9(13)14)12-17(15,16)6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFPRFAPKAJBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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